Cyclopropyl-(3-iodo-benzyl)-methyl-amine Cyclopropyl-(3-iodo-benzyl)-methyl-amine
Brand Name: Vulcanchem
CAS No.: 856252-60-3
VCID: VC8140748
InChI: InChI=1S/C11H14IN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3
SMILES: CN(CC1=CC(=CC=C1)I)C2CC2
Molecular Formula: C11H14IN
Molecular Weight: 287.14 g/mol

Cyclopropyl-(3-iodo-benzyl)-methyl-amine

CAS No.: 856252-60-3

Cat. No.: VC8140748

Molecular Formula: C11H14IN

Molecular Weight: 287.14 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-(3-iodo-benzyl)-methyl-amine - 856252-60-3

Specification

CAS No. 856252-60-3
Molecular Formula C11H14IN
Molecular Weight 287.14 g/mol
IUPAC Name N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine
Standard InChI InChI=1S/C11H14IN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3
Standard InChI Key XAQFPIGRQDSIAZ-UHFFFAOYSA-N
SMILES CN(CC1=CC(=CC=C1)I)C2CC2
Canonical SMILES CN(CC1=CC(=CC=C1)I)C2CC2

Introduction

Chemical Structure and Nomenclature

Cyclopropyl-(3-iodo-benzyl)-methyl-amine features a cyclopropane ring attached to a methylamine group, which is further connected to a 3-iodobenzyl moiety. Its IUPAC name is N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine, and it is represented by the molecular formula C₁₁H₁₄IN with a molecular weight of 287.14 g/mol .

PropertyValue
CAS Number856252-60-3
SMILESCN(CC1=CC(=CC=C1)I)C2CC2
InChIKeyXAQFPIGRQDSIAZ-UHFFFAOYSA-N
PubChem CID21107263

The cyclopropane ring contributes to its strained geometry, while the 3-iodobenzyl group introduces a site for potential cross-coupling reactions .

Synthesis and Chemical Reactivity

Key Reactivity Insights

  • Cyclopropane Ring: Strain-associated reactivity may facilitate ring-opening reactions under specific conditions (e.g., acid catalysis) .

  • Iodine Substituent: The 3-iodobenzyl group is susceptible to electrophilic substitution or metal-catalyzed cross-couplings, making it a versatile synthetic handle .

Physical Properties and Spectroscopic Data

Limited experimental data are available, but computational predictions and analogs provide insights:

PropertyPredicted/Analog Data
Boiling Point~150–200°C (estimated)
Melting PointLikely crystalline solid
SolubilityModerate in organic solvents (e.g., DCM, THF)
¹H NMRPeaks for cyclopropane (δ 0.5–1.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and amine methyl groups (δ 2.5–3.5 ppm) .
CompoundKey FeaturesBiological Activity
Cyclopropyl-(3-iodo-benzyl)-methyl-amineIodinated benzyl, methylamineUndetermined; potential cross-coupling intermediate
Thio-IB-MECA4′-Thionucleoside, cyclopropylA₃ adenosine receptor agonist (K<sub>i</sub> = 0.25 nM)
Dicyclopropyl MethylamineTwo cyclopropane rings, methylamineIndustrial solvent; no reported bioactivity

Applications in Medicinal Chemistry

Drug Discovery Intermediates

The iodine substituent positions the compound as a precursor for:

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups to modulate pharmacokinetic properties .

  • Buchwald-Hartwig Amination: Installation of nitrogen-containing groups for enhanced target binding .

Research Gaps and Future Directions

  • Biological Profiling: Systematic evaluation of receptor binding and enzyme inhibition.

  • Synthetic Optimization: Development of scalable routes for industrial production.

  • Structure-Optimization: Exploration of substituent effects on cyclopropane and benzyl groups.

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